Methyl 1-thiolincosaminide
CAS No.: 14810-93-6
Cat. No.: VC21348477
Molecular Formula: C9H19NO5S
Molecular Weight: 253.32 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 14810-93-6 |
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Molecular Formula | C9H19NO5S |
Molecular Weight | 253.32 g/mol |
IUPAC Name | (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol |
Standard InChI | InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8-,9-/m1/s1 |
Standard InChI Key | AEEIMWYSDWZKAT-HJTGYUAHSA-N |
Isomeric SMILES | C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)O |
SMILES | CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O |
Canonical SMILES | CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O |
Appearance | Off-White to Pale Beige Solid |
Melting Point | >174°C (dec.) |
Chemical Identity and Nomenclature
Methyl 1-thiolincosaminide is known by several systematic and common names across chemical databases and research publications. Its precise identification is essential for accurate research and documentation.
Registry Identifiers
The compound is uniquely identifiable through multiple standardized coding systems used in chemical research and pharmaceutical applications.
Identifier Type | Value |
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CAS Registry Number | 14810-93-6 |
PubChem CID | 22294670 |
Unique Ingredient Identifier | DCU8FXZ6BJ |
InChIKey | AEEIMWYSDWZKAT-HJTGYUAHSA-N |
Systematic Nomenclature
The compound is described using various systematic naming conventions, reflecting its complex stereochemistry and functional groups.
The primary IUPAC name is D-erythro-α-D-galacto-Octopyranoside, methyl 6-amino-6,8-dideoxy-1-thio- (9CI, ACI) . Alternative systematic names include:
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6-amino-1,6,8-trideoxy-1-methylsulfanyl-D-erythro-alpha-D-galacto-octopyranose
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(2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol
Common Synonyms
Molecular Structure and Properties
The molecular architecture of Methyl 1-thiolincosaminide features a complex carbohydrate scaffold with multiple functional groups contributing to its chemical behavior and biological significance.
Fundamental Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₉NO₅S |
Molecular Weight | 253.32 g/mol |
Optical Activity | (+) |
Defined Stereocenters | 7/7 |
E/Z Centers | 0 |
Net Charge | 0 |
Structural Representation
The compound features a carbohydrate scaffold with a methylsulfanyl group at the anomeric position. Its structure can be represented through various chemical notations:
SMILES Notation
CS[C@H]1O[C@H]([C@H](N)[C@@H](C)O)[C@H](O)[C@H](O)[C@H]1O
InChI
InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8-,9-/m1/s1
Stereochemistry
Methyl 1-thiolincosaminide possesses absolute stereochemistry with seven defined stereocenters, making its spatial configuration critical to its biological activity and chemical reactivity . The compound has a D-erythro-α-D-galacto configuration, which determines its three-dimensional structure and potential interactions with biological systems.
Biosynthetic Context and Relationship to Antibiotics
Methyl 1-thiolincosaminide has significant relevance in the context of antibiotic research and development, particularly in relation to Lincomycin.
Derivation from Lincomycin
The compound is recognized as a degradation product of Lincomycin, a clinically important antibiotic used to treat serious bacterial infections . This relationship makes it valuable for studying antibiotic metabolism and for developing new antibiotic derivatives with potentially enhanced properties.
Role in Biosynthetic Pathways
As a building block in carbohydrate and oligosaccharide chemistry, Methyl 1-thiolincosaminide plays a crucial role in the biosynthesis of antibiotics . Its specific structural features, including the thioether linkage and precise stereochemical arrangement, contribute to its utility in constructing more complex bioactive molecules.
Research Applications
The compound finds application across several areas of pharmaceutical and chemical research due to its unique structural properties.
Synthetic Chemistry Applications
Methyl 1-thiolincosaminide serves as a useful building block in carbohydrate and oligosaccharide chemistry . Its defined stereochemistry and functional group arrangement make it valuable for constructing more complex molecules with specific spatial configurations.
Analytical Standards
The compound is synthesized by Santiago Lab in Prague, Czech Republic, and distributed globally . It is also available from Acanthus Research as a drug impurities reference standard .
Packaging and Distribution
Santiago Lab offers the following service features for this compound:
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Shipping via DHL with 48-hour delivery timeframes
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Safe and rigorous packaging
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Global shipping with delivery times of 24 hours within Europe and 24-48 hours to USA, Canada, and Asia
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Option for shipping on dry ice for temperature-sensitive requirements
Standard Quantity
Acanthus Research provides the compound in 50 mg unit sizes, which is suitable for analytical work and small-scale research applications .
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